1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol
Description
Contextualization of Aryl Secondary Alcohols in Contemporary Organic Synthesis and Research
Aryl secondary alcohols are characterized by a hydroxyl group attached to a secondary carbon atom, which is itself bonded to an aromatic ring. This structural motif is a cornerstone in the synthesis of a wide array of organic compounds. In contemporary organic synthesis, these alcohols serve as pivotal building blocks for creating more intricate molecular architectures. Their utility is demonstrated in their conversion to various functional groups and their participation in numerous chemical reactions.
The reactivity of the hydroxyl group and the stability of the aryl moiety allow for selective transformations, making them indispensable in multi-step syntheses. For instance, they can be oxidized to ketones, converted to alkyl halides for substitution reactions, or undergo dehydration to form alkenes. libretexts.org Their presence in the structure of biologically active molecules underscores their importance in medicinal chemistry and drug development.
Structural Analysis and Academic Significance of 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol as a Model Compound
This compound is an aryl secondary alcohol with the chemical formula C₁₃H₂₀O₂. Its structure features a central phenyl ring substituted at the para position with an ethan-1-ol group and a pentan-3-yloxy group. The systematic IUPAC name for this compound is 1-(4-pentan-3-yloxyphenyl)ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | 1-(4-pentan-3-yloxyphenyl)ethanol |
| SMILES | CCC(CC)OC1=CC=C(C=C1)C(C)O |
This data is compiled from available chemical information.
Research Rationale and Aims for Investigating this compound
The investigation of this compound is driven by several key research aims. Primarily, it serves as a model compound to explore new synthetic methodologies for the preparation of aryl secondary alcohols and their derivatives. The synthesis of this compound can be approached through methods like the etherification of 4-hydroxyacetophenone followed by the reduction of the ketone.
Furthermore, research into this compound is propelled by the potential biological activities inherent to phenolic ethers and secondary alcohols. While specific studies on this compound are limited, related phenolic compounds have been explored for various biological effects. Therefore, a primary aim of investigating this molecule is to synthesize and characterize it, and subsequently to screen it for potential biological activities.
The structural features of this compound, particularly the ether linkage and the secondary alcohol, provide a platform for structure-activity relationship (SAR) studies. By modifying these functional groups, researchers can gain insights into how specific structural changes influence the compound's properties and potential biological interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-pentan-3-yloxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-12(5-2)15-13-8-6-11(7-9-13)10(3)14/h6-10,12,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFUNGQGERAUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 1 4 Pentan 3 Yloxy Phenyl Ethan 1 Ol
Chemoselective and Regioselective Construction of the Core Structure
The core structure of 1-[4-(pentan-3-yloxy)phenyl]ethan-1-ol consists of two key moieties: the aryl-ethanol group and the pentan-3-yloxy ether linkage. The assembly of this structure can be approached in two primary ways: formation of the ether linkage followed by the creation of the ethanol (B145695) group, or vice-versa. Each approach presents unique challenges and requires specific strategies to ensure high yields and avoid unwanted side reactions.
Strategies for the Formation of the Aryl-Ethanol Moiety
The aryl-ethanol moiety is typically synthesized from a corresponding aryl ketone precursor, in this case, 1-[4-(pentan-3-yloxy)phenyl]ethanone. The primary method for this transformation is the reduction of the ketone.
Reduction of 1-[4-(pentan-3-yloxy)phenyl]ethanone:
A common and straightforward method for the synthesis of the aryl-ethanol moiety is the reduction of the corresponding acetophenone (B1666503) derivative. This can be achieved using a variety of reducing agents.
Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces ketones to secondary alcohols. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄ can also be used. However, due to its high reactivity, it requires anhydrous conditions and is less chemoselective than NaBH₄.
Alternatively, the aryl-ethanol moiety can be constructed before the formation of the ether linkage. This would involve the reduction of 4-hydroxyacetophenone to yield 4-(1-hydroxyethyl)phenol (B1202299). This intermediate can then be subjected to etherification.
Synthetic Routes to the Pentan-3-yloxy Ether Linkage
The formation of the ether bond between the phenolic oxygen and the pentan-3-yl group is a critical step. Several established methods can be employed for this purpose.
Williamson Ether Synthesis:
The Williamson ether synthesis is a classical method for forming ethers. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of the sodium salt of 4-(1-hydroxyethyl)phenol with a pentan-3-yl halide (e.g., 3-bromopentane).
However, a significant challenge with using a secondary halide like 3-bromopentane (B47287) is the competing elimination reaction (E2), which can lead to the formation of pent-2-ene as a major byproduct, thereby reducing the yield of the desired ether. masterorganicchemistry.com
Mitsunobu Reaction:
The Mitsunobu reaction offers a powerful alternative for the formation of the ether linkage, particularly when dealing with secondary alcohols where the Williamson synthesis may be inefficient. missouri.eduorganic-chemistry.orgbyjus.com This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to couple an alcohol with a nucleophile, in this case, a phenol (B47542).
For the synthesis of the target molecule, the Mitsunobu reaction could be employed to couple 4-(1-hydroxyethyl)phenol with pentan-3-ol. This method often proceeds with high yields and under mild conditions.
A newer approach for alkyl aryl ether synthesis involves the use of PhenoFluor, which can couple phenols with primary and secondary alcohols and tolerates a wide range of functional groups. nih.gov
Protecting Group Strategies for Selective Synthesis
In a multi-step synthesis, protecting groups are often essential to prevent unwanted reactions of sensitive functional groups. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.
If the aryl-ethanol moiety is to be constructed via a Grignard reaction with a protected 4-bromophenol (B116583) derivative, the phenolic hydroxyl group must be protected with a group that is stable to the strongly basic and nucleophilic Grignard reagent. oup.com
Table 1: Protecting Groups for Phenols Stable to Grignard Reagents
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Methyl Ether | Me | CH₃I, K₂CO₃ | BBr₃ |
| Benzyl Ether | Bn | BnBr, K₂CO₃ | H₂, Pd/C |
| Silyl Ethers (e.g., tert-Butyldimethylsilyl) | TBDMS | TBDMSCl, Imidazole | TBAF, HF |
Similarly, if the ether linkage is formed first, the hydroxyl group of the resulting this compound may need protection during subsequent synthetic manipulations.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of a single enantiomer of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. This requires the use of stereoselective synthetic methods.
Asymmetric Reduction of Prochiral Ketones (e.g., 1-[4-(Pentan-3-yloxy)phenyl]ethanone)
The most direct route to enantiopure this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-[4-(pentan-3-yloxy)phenyl]ethanone. Several powerful catalytic systems have been developed for this purpose.
Corey-Bakshi-Shibata (CBS) Reduction:
The CBS reduction is a highly reliable method for the enantioselective reduction of ketones to alcohols. wikipedia.orgalfa-chemistry.comnrochemistry.com It employs a chiral oxazaborolidine catalyst, typically derived from proline, and a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane dimethyl sulfide (B99878) complex (BH₃·SMe₂). youtube.com This method is known for its high enantioselectivity and predictability.
Noyori Asymmetric Hydrogenation:
The Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as BINAP, to achieve highly enantioselective reduction of ketones. chem-station.comwikipedia.org This method is highly efficient, often requiring only small amounts of catalyst, and is widely used in industrial applications. The hydrogenation of acetophenone derivatives using Noyori-type catalysts has been extensively studied. nih.gov
Table 2: Comparison of Asymmetric Reduction Methods for Substituted Acetophenones
| Method | Catalyst | Reductant | Typical Enantiomeric Excess (ee) |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | >95% |
| Noyori Hydrogenation | Ru-BINAP complex | H₂ | >98% |
| Asymmetric Transfer Hydrogenation | Ru-diamine complex | Isopropanol or Formic acid | >90% rsc.org |
Biocatalytic Transformations for Enantioselective Production
Biocatalysis has emerged as a powerful and environmentally friendly approach for the synthesis of chiral compounds. Enzymes and whole-cell systems can exhibit exceptional stereoselectivity.
Yeast-Mediated Bioreduction:
Whole cells of various yeast strains, such as Saccharomyces cerevisiae (baker's yeast), are known to contain reductases that can asymmetrically reduce ketones to chiral alcohols. arkat-usa.org The bioreduction of 4-methoxyacetophenone, a close structural analog of 1-[4-(pentan-3-yloxy)phenyl]ethanone, has been successfully demonstrated using different yeast strains, affording the corresponding (S)-alcohol with enantiomeric excesses ranging from 42% to 82%. researchgate.net Other yeast genera like Candida, Pichia, and Rhodotorula have also shown efficacy in reducing substituted acetophenones. semanticscholar.org
Enzyme-Catalyzed Kinetic Resolution:
An alternative biocatalytic approach is the kinetic resolution of a racemic mixture of this compound. This method utilizes enzymes, typically lipases, that selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the acylated product. The lipase-catalyzed resolution of (R,S)-1-(4-methoxyphenyl)ethanol has been optimized to achieve high enantiomeric excess of the remaining substrate. nih.gov
Table 3: Biocatalytic Methods for Enantioselective Synthesis of Chiral Alcohols
| Biocatalytic Method | Biocatalyst | Transformation | Key Advantages |
| Whole-Cell Bioreduction | Yeast (e.g., Saccharomyces cerevisiae) | Asymmetric reduction of ketone | Mild reaction conditions, low cost |
| Enzymatic Kinetic Resolution | Lipase (e.g., Novozym 40086) | Stereoselective acylation of one alcohol enantiomer | High enantioselectivity, broad substrate scope |
Based on the current scientific literature available through the performed searches, detailed experimental studies focusing specifically on the advanced synthetic methodologies for this compound, as outlined in the request, are not available. The search results provide extensive information on the principles of chiral catalyst development, green chemistry, and tandem/multi-component reactions for a variety of other organic compounds. However, direct applications of these specific advanced methods to the synthesis of this compound are not documented in the provided sources.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this particular chemical compound. General principles of these advanced synthetic strategies are well-established, but their specific adaptation, optimization, and the resulting data (e.g., catalyst performance, yields, enantioselectivity, green metrics) for the synthesis of this compound have not been published in the available literature.
Tandem and Multi-Component Reaction Sequences
Cascade Reactions for C-C and C-O Bond Formation
The synthesis of this compound, a molecule featuring both an ether linkage (a C-O bond) and a secondary alcohol on an ethyl side chain (derived from a C-C bond), presents an opportunity for the application of advanced synthetic strategies. Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of atom economy, reduced waste generation, and simplified purification procedures.
While specific literature detailing a direct cascade synthesis for this compound is not extensively documented, a theoretical cascade pathway can be proposed based on established principles of organic synthesis. Such a reaction would ideally combine the formation of the pentan-3-yloxy ether bond and the reduction of the ketone precursor in a one-pot sequence.
A plausible hypothetical cascade synthesis could commence with 4-hydroxyacetophenone. The sequence would involve an initial etherification to form the C-O bond, followed by an in-situ reduction of the carbonyl group to yield the final ethan-1-ol moiety.
The first step would be a Williamson ether synthesis, a well-established method for forming ethers. In this reaction, the phenolic hydroxyl group of 4-hydroxyacetophenone is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, in this case, 3-pentyl bromide or a related electrophile, via an SN2 reaction to form the ether linkage.
Following the completion of the etherification, a reducing agent could be introduced directly into the reaction mixture to convert the ketone functionality into the secondary alcohol. This would complete the cascade, yielding this compound. The choice of reagents is crucial to ensure compatibility and avoid undesired side reactions.
Below are data tables outlining the proposed reactants, reagents, and conditions for this theoretical cascade synthesis.
Table 1: Proposed Reactants and Reagents for Cascade Synthesis
| Role | Chemical Name | Structure |
| Starting Material | 4-Hydroxyacetophenone | |
| Alkylating Agent | 3-Pentyl bromide | |
| Base | Potassium carbonate | K₂CO₃ |
| Reducing Agent | Sodium borohydride | NaBH₄ |
| Solvent | Acetonitrile / Methanol | CH₃CN / CH₃OH |
Table 2: Proposed Reaction Conditions and Hypothetical Outcomes
| Parameter | Condition | Purpose | Hypothetical Outcome |
| Step 1: Etherification | |||
| Temperature | 60-80 °C | To facilitate the SN2 reaction for C-O bond formation. | Formation of the intermediate, 1-[4-(pentan-3-yloxy)phenyl]ethanone. |
| Reaction Time | 4-6 hours | To ensure complete consumption of the starting material. | High conversion to the ether intermediate. |
| Step 2: Reduction | |||
| Temperature | 0-25 °C | To control the reactivity of the reducing agent. | Reduction of the ketone to the secondary alcohol. |
| Reaction Time | 1-2 hours | For complete reduction of the carbonyl group. | Formation of the final product, this compound. |
| Overall Yield | Moderate to high |
This proposed cascade approach, by combining two key transformations in a single pot, represents a more efficient and streamlined synthetic route to this compound compared to traditional multi-step syntheses. Further research and experimental validation would be required to optimize the reaction conditions and ascertain the feasibility and efficiency of this theoretical pathway.
Stereochemical Investigations and Chiral Recognition of 1 4 Pentan 3 Yloxy Phenyl Ethan 1 Ol
Determination of Absolute Configuration
The absolute configuration of a chiral molecule describes the definitive spatial arrangement of its atoms. Various sophisticated techniques are employed to elucidate this fundamental property.
Advanced Spectroscopic Methods (e.g., Chiral NMR, Circular Dichroism)
Advanced spectroscopic methods offer powerful non-destructive means to determine the absolute configuration of chiral molecules.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique, when coupled with quantum chemical calculations, can provide the absolute configuration of molecules like 1-phenylethanol (B42297). nih.govsigmaaldrich.com By comparing the experimentally obtained VCD spectrum with the computationally predicted spectra for the (R)- and (S)-enantiomers, a definitive assignment of the absolute configuration can be made. For instance, studies on 1-phenylethanol have successfully assigned its absolute configuration by correlating its VCD spectrum with density functional theory (DFT) calculations. nih.govsigmaaldrich.com
Photoelectron Circular Dichroism (PECD): PECD is a chiroptical effect observed in the angle-dependent photoemission of electrons from chiral molecules upon interaction with circularly polarized light. This technique is highly sensitive to the stereochemistry of the molecule. mpg.de Investigations into the photodetachment of deprotonated 1-phenylethanol have demonstrated that PECD can be used to probe the chiral nature of the molecule in the gas phase. mpg.de
Chemical Derivatization and Kinetic Resolution for Assignment (e.g., Competing Enantioselective Conversion (CEC) Method)
Chemical methods, particularly those involving derivatization or kinetic resolution, provide reliable routes to determine absolute configuration.
The Competing Enantioselective Conversion (CEC) method is a powerful technique for assigning the absolute configuration of secondary alcohols. nih.govnsf.govresearchgate.net This method involves running two parallel reactions where the enantiomerically enriched alcohol is reacted with both the (R)- and (S)-enantiomers of a chiral acyl transfer catalyst. uci.edu The reaction that proceeds faster indicates the "matched" pairing between the alcohol and catalyst enantiomers. Based on an established mnemonic for the catalyst, the absolute configuration of the alcohol can be determined. nih.govuci.edu The progress of these reactions can be monitored by techniques such as Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy to identify the faster-reacting system. nih.govresearchgate.net
For example, in a typical CEC experiment for a secondary alcohol, the (R)- and (S)-enantiomers of a chiral catalyst, such as a Birman's HBTM catalyst, are used in separate reactions to acylate the alcohol. uci.edu The conversion to the ester product is measured at a specific time point. If the reaction with the (R)-catalyst is faster, the absolute configuration of the alcohol is assigned based on the mnemonic for that catalyst, and vice versa. uci.edu
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule by mapping its electron density in the crystalline state. However, many chiral alcohols, including derivatives of 1-phenylethanol, are liquids or oils at room temperature, making single crystal growth challenging. researchgate.net
A common strategy to overcome this is the formation of a crystalline derivative through cocrystallization with a suitable host molecule. researchgate.net For instance, liquid phenylethanol derivatives have been successfully crystallized by forming cocrystals with tetraaryladamantanes. researchgate.net The resulting cocrystal can then be analyzed by single-crystal X-ray diffraction to determine the three-dimensional structure and, consequently, the absolute configuration of the encapsulated alcohol molecule. Another approach involves the derivatization of the alcohol with a chiral acid to form diastereomeric esters, which may be more amenable to crystallization.
Quantification of Enantiomeric Excess
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.
Chiral Chromatography Techniques (e.g., Chiral HPLC, GC)
Chiral chromatography is the most widely used method for separating enantiomers and determining their relative proportions.
Chiral Gas Chromatography (GC): Chiral GC utilizes a capillary column with a chiral stationary phase (CSP) to separate the enantiomers of volatile compounds. For the analysis of 1-phenylethanol and its analogues, cyclodextrin-based CSPs are commonly employed. sigmaaldrich.comgcms.czchromforum.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification.
| Parameter | Condition |
|---|---|
| Column | Astec® CHIRALDEX™ B-PM, 30 m x 0.25 mm I.D., 0.12 μm |
| Oven Temperature | 120 °C (isothermal) |
| Injector Temperature | 250 °C |
| Detector | FID, 250 °C |
| Carrier Gas | Helium |
| Elution Order | 1. R(+)-1-phenylethanol 2. S(-)-1-phenylethanol |
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique for the separation of a wide range of enantiomers. Similar to chiral GC, it employs a column containing a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the resolution of 1-phenylethanol derivatives. nih.gov The enantiomers are separated based on their differential interactions with the chiral stationary phase, and their relative peak areas are used to calculate the enantiomeric excess.
| Parameter | Condition |
|---|---|
| Column | Chiralcel OB |
| Mobile Phase | n-Hexane / 2-Propanol |
| Detector | UV |
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary agents.
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers in solution. researchgate.netlibretexts.org This interaction leads to a difference in the chemical shifts of corresponding protons or other nuclei in the two enantiomers, allowing for their distinct signals to be observed in the NMR spectrum. researchgate.net The enantiomeric excess can then be determined by integrating the signals of the resolved peaks.
Chiral Derivatizing Agents (CDAs): CDAs are chiral reagents that react with the enantiomers to form a pair of diastereomers. libretexts.orgnih.gov Since diastereomers have different physical properties, their NMR spectra will exhibit distinct signals. nih.gov For chiral alcohols, a common CDA is a chiral carboxylic acid, which forms diastereomeric esters. nih.govresearchgate.net The integration of the well-resolved signals in the NMR spectrum of the resulting diastereomeric mixture allows for the accurate determination of the enantiomeric excess of the original alcohol. For example, the reaction of racemic 1-phenylethanol with a chiral acid like (R)-(-)-acetoxyphenylacetic acid produces two diastereomeric esters that show distinct signals in the ¹H NMR spectrum, which can be integrated to determine the ee. nih.govresearchgate.net
Studies on Stereochemical Stability and Racemization Pathways
The stereochemical stability of 1-[4-(pentan-3-yloxy)phenyl]ethan-1-ol is a critical factor in the context of its potential applications, particularly where enantiomeric purity is essential. The presence of a chiral center at the carbon atom of the ethan-1-ol moiety means that the compound can exist as two enantiomers. The susceptibility of this chiral center to racemization determines the conditions under which the compound can be stored and utilized without loss of enantiomeric integrity. While specific experimental studies on the racemization of this compound are not extensively documented in publicly available literature, the racemization pathways for this class of secondary benzylic alcohols are well-understood and can be extrapolated to this specific molecule.
The primary mechanism for the racemization of secondary benzylic alcohols involves the formation of a planar, achiral carbocation intermediate at the benzylic position. acs.org This process is typically facilitated by the presence of an acid catalyst, which protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water leads to the formation of a benzylic carbocation. The stability of this carbocation is enhanced by the delocalization of the positive charge into the adjacent phenyl ring. The para-alkoxy group (pentan-3-yloxy) on the phenyl ring is an electron-donating group, which further stabilizes the carbocation through resonance, potentially increasing the rate of racemization compared to unsubstituted or electron-withdrawn benzylic alcohols. acs.org The planar carbocation can then be attacked by a nucleophile (such as water) from either face with equal probability, leading to a racemic mixture of the two enantiomers.
Alternatively, racemization can occur via a dehydrogenation-hydrogenation mechanism, often catalyzed by transition metals or enzymes such as alcohol dehydrogenases. rsc.orgresearchgate.net This pathway involves the reversible oxidation of the secondary alcohol to the corresponding achiral ketone (1-[4-(pentan-3-yloxy)phenyl]ethan-1-one), followed by the reduction of the ketone back to the alcohol. If the hydrogenation step is not stereospecific, a racemic mixture of the alcohol will be produced.
The investigation of the stereochemical stability and potential racemization of this compound would typically involve chiral High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com This analytical technique is capable of separating and quantifying the individual enantiomers. To assess stability, a sample of an enantiomerically enriched form of the compound would be subjected to various conditions (e.g., different pH values, temperatures, and solvents) over time. Periodic analysis by chiral HPLC would reveal any decrease in enantiomeric excess, indicating that racemization has occurred. The results of such a hypothetical study could be presented as follows:
Table 1: Hypothetical Data on the Stereochemical Stability of (R)-1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol under Various Conditions
| Condition | Time (hours) | Enantiomeric Excess (%) |
|---|---|---|
| pH 7, 25°C | 0 | 99 |
| 24 | 99 | |
| 48 | 99 | |
| pH 3, 25°C | 0 | 99 |
| 24 | 95 | |
| 48 | 90 | |
| pH 11, 25°C | 0 | 99 |
| 24 | 99 | |
| 48 | 99 | |
| pH 7, 60°C | 0 | 99 |
| 24 | 97 |
Note: The data in this table are hypothetical and for illustrative purposes only, as specific experimental studies on this compound are not publicly available.
Such studies are crucial for defining the handling and storage procedures necessary to maintain the stereochemical integrity of this compound.
Chemical Reactivity and Mechanistic Exploration of 1 4 Pentan 3 Yloxy Phenyl Ethan 1 Ol
Functional Group Transformations of the Secondary Alcohol Moiety
The secondary alcohol group is a key site for chemical modification, participating in oxidation, dehydrogenation, and substitution reactions. Its position adjacent to a phenyl ring (benzylic position) enhances its reactivity, particularly in reactions involving carbocation intermediates.
The selective oxidation of the secondary alcohol in 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol to its corresponding ketone, 1-[4-(pentan-3-yloxy)phenyl]ethanone, is a fundamental transformation. This conversion is a common objective in synthetic chemistry, as ketones are valuable precursors for more complex molecules. A variety of oxidizing agents can accomplish this, ranging from classic chromium-based reagents to milder, more selective modern systems. organic-chemistry.org
Thermodynamically, the oxidation of secondary alcohols to ketones is generally favored over the oxidation of primary alcohols to aldehydes. researchgate.net For a molecule like this compound, which lacks a primary alcohol, the main challenge is to achieve high yield and selectivity without affecting other parts of the molecule, such as the ether linkage or the aromatic ring.
Common and effective methods for this transformation include:
TEMPO-based systems: The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) or Oxone offers a mild and highly selective method for oxidizing secondary alcohols. organic-chemistry.orgnih.gov Mechanistic studies suggest these reactions proceed without the formation of over-oxidation byproducts. nih.gov
Metal-based oxidants: Traditional reagents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be used, although they often require carefully controlled conditions to prevent side reactions.
Green Oxidation Systems: More environmentally benign methods have been developed. One such system uses cerium(III) bromide (CeBr3) with hydrogen peroxide (H2O2) for a green and efficient oxidation of secondary benzylic alcohols. organic-chemistry.org Another approach utilizes molecular oxygen as the terminal oxidant, catalyzed by quinone-type compounds, which can be regenerated in a catalytic cycle. google.com
| Oxidizing System | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| TEMPO/NaOCl | CH2Cl2, 0 °C to rt | High selectivity, mild conditions, compatible with many functional groups. | organic-chemistry.org |
| CeBr3/H2O2 | Acetonitrile, rt | Environmentally friendly, high selectivity for secondary over primary alcohols. | organic-chemistry.org |
| Fe(NO3)3·9H2O/TEMPO | Air, Ball milling | Eco-friendly, solvent-free, no over-oxidation to carboxylic acids. | nih.gov |
| Quinone/O2 | Toluene, 80-200 °C | Uses molecular oxygen as the terminal oxidant, suitable for industrial applications. | google.com |
Acceptorless dehydrogenation (AAD) represents a highly atom-economical and environmentally benign alternative to traditional oxidation for converting alcohols to carbonyl compounds. cardiff.ac.uk This process generates the corresponding ketone and molecular hydrogen (H2) as the only byproduct, avoiding the use of stoichiometric oxidants. cardiff.ac.ukresearchgate.net
For this compound, this transformation would yield 1-[4-(pentan-3-yloxy)phenyl]ethanone and H2. The reaction is typically catalyzed by heterogeneous precious metal catalysts, such as palladium supported on carbon (Pd/C) or titanium dioxide (Pd/TiO2). researchgate.netbath.ac.ukcardiff.ac.uk Studies on the analogous compound, 1-phenylethanol (B42297), have demonstrated the efficacy of this approach. For instance, Pd/TiO2 catalysts prepared by sol immobilization have shown high activity and selectivity (>95%) for the acceptorless dehydrogenation of 1-phenylethanol to acetophenone (B1666503). bath.ac.ukcardiff.ac.uk The turnover frequency (TOF) for this conversion can be significantly higher than with commercially available Pd/C catalysts. bath.ac.ukcardiff.ac.uk
The reaction mechanism is believed to involve the oxidative addition of the alcohol's O-H bond to the metal catalyst surface, followed by β-hydride elimination. The hydrogen atoms then combine and are released as H2 gas. researchgate.net The process is often reversible, and controlling the removal of H2 from the system can be crucial to drive the reaction towards the ketone product. cardiff.ac.uk
| Catalyst | Solvent | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Pd/TiO2 (sol immobilized) | Xylene | 120 °C | TOF of 3600 mol(1-PE) h⁻¹ mol(Pd)⁻¹ with >95% selectivity. 3.5x more active than commercial Pd/C. | cardiff.ac.ukbath.ac.ukcardiff.ac.uk |
| Pd/C | Various | ~100-150 °C | Effective catalyst, though generally less active than supported Pd nanoparticles. Selectivity can be affected by hydrogenolysis side reactions. | researchgate.net |
| Ir(III) NHC Complexes | Toluene | 110 °C | Homogeneous catalyst, efficient for both primary and secondary alcohols. | researchgate.net |
The hydroxyl group of an alcohol is a poor leaving group (as OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. libretexts.org In the case of this compound, its benzylic nature facilitates these reactions, particularly via an Sₙ1 mechanism, due to the resonance stabilization of the resulting benzylic carbocation. libretexts.org
Common strategies for activating the hydroxyl group include:
Protonation under Acidic Conditions: In the presence of strong hydrohalic acids (HBr, HCl, HI), the hydroxyl group is protonated to form an oxonium ion. libretexts.org This creates a good leaving group, water (H₂O). The subsequent departure of water generates a secondary benzylic carbocation, which is then attacked by the halide nucleophile to form the corresponding alkyl halide. libretexts.org The reactivity order of the acids is HI > HBr > HCl. libretexts.org
Conversion to a Sulfonate Ester: The alcohol can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester. The sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.
Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting alcohols to alkyl chlorides and bromides, respectively.
Lewis Acid Catalysis: Non-metallic Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to be efficient catalysts for the direct nucleophilic substitution of benzylic alcohols under mild conditions. nih.gov This method allows for the formation of ethers and thioethers in high yields by reacting the alcohol with other alcohols or thiols. nih.gov
The Sₙ1 pathway is often accompanied by a competing E1 elimination reaction, especially at higher temperatures, which would lead to the formation of a styrenic derivative. Careful control of reaction conditions is necessary to maximize the yield of the substitution product. libretexts.org
Reactivity of the Pentan-3-yloxy Ether Linkage
The ether linkage in this compound is an alkyl aryl ether. These ethers are generally stable but can be cleaved under specific, often harsh, conditions.
Cleavage of the C-O bond in an alkyl aryl ether typically requires strong reagents. The reaction breaks the ether into a phenol (B47542) and an alkyl derivative. Due to the strength of the sp²-hybridized C-O bond of the aryl group, cleavage almost exclusively occurs at the alkyl-oxygen bond.
Common reagents for aryl ether cleavage include:
Strong Acids: Concentrated hydrohalic acids, particularly HBr and HI, can cleave aryl ethers at high temperatures. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the alkyl group.
Lewis Acids: Boron trihalides, especially boron tribromide (BBr₃), are highly effective reagents for cleaving aryl methyl ethers and can be applied to other alkyl ethers as well. The reaction is often performed at low temperatures in an inert solvent like dichloromethane.
Nucleophilic Reagents: Strong nucleophiles, such as lithium diphenylphosphide (LiPPh₂) or certain thiolates, can also effect the cleavage of aryl ethers. researchgate.net
Selective cleavage of the pentan-3-yloxy group without affecting the secondary alcohol would require chemoselective conditions. This can be challenging, as the acidic conditions used for ether cleavage can also promote dehydration or substitution at the benzylic alcohol position. Protecting the alcohol group prior to ether cleavage may be a necessary synthetic strategy.
Transetherification involves the exchange of the alkyl or aryl group of an ether with an alcohol, catalyzed by an acid or metal complex. While less common than other ether reactions, it can be a useful transformation.
Recent research has shown that iron(III) triflate (Fe(OTf)₃) is an efficient and environmentally benign catalyst for the direct etherification and transetherification of alcohols. nih.govnih.gov Mechanistic studies suggest that for a secondary benzylic alcohol like this compound, the initial reaction with the iron catalyst would likely be a self-condensation (etherification) to form the symmetrical dibenzylic ether. This symmetrical ether could then undergo a transetherification reaction upon the introduction of a different alcohol (e.g., a primary alcohol). nih.gov
The process is sensitive to steric hindrance and the electronic nature of the substituents on the aromatic ring. nih.gov For the reaction to be synthetically useful for the pentan-3-yloxy moiety itself, conditions would need to be found that favor direct substitution at the ether linkage over reactions at the more labile secondary alcohol site, which remains a significant synthetic challenge.
Reactivity of the Aromatic Ring
The aromatic ring of this compound is rendered electron-rich by the presence of two activating substituents: the pentan-3-yloxy group and the 1-hydroxyethyl group. This enhanced nucleophilicity makes the ring susceptible to attack by electrophiles and enables its participation in various metal-catalyzed coupling reactions, assuming prior functionalization.
The primary drivers for electrophilic aromatic substitution (EAS) on the phenyl ring of this compound are the two existing substituents. The pentan-3-yloxy group, an ether, is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. scielo.org.mx The 1-hydroxyethyl group is considered a weak activating group, primarily operating through an inductive effect. Both are ortho, para-directors. uci.edu
Given that the para position is already occupied by the 1-hydroxyethyl group, incoming electrophiles are directed to the positions ortho to the substituents. The pentan-3-yloxy group is the more powerful activating and directing group. Therefore, electrophilic attack is expected to occur predominantly at the positions ortho to the ether linkage (C2 and C6) and to a lesser extent at the position ortho to the 1-hydroxyethyl group (C3 and C5). Steric hindrance from the bulky pentan-3-yloxy group might slightly favor substitution at the C3/C5 positions, but the electronic effect of the ether is typically dominant.
The general mechanism for these reactions involves a two-step process: initial attack by an electrophile (E+) to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. The first step is typically rate-determining. uci.edu
Below are predicted outcomes for common electrophilic aromatic substitution reactions.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Reagents | Major Product(s) | Minor Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-[2-Nitro-4-(pentan-3-yloxy)phenyl]ethan-1-ol | 1-[3-Nitro-4-(pentan-3-yloxy)phenyl]ethan-1-ol |
| Halogenation | Br⁺ | Br₂, FeBr₃ | 1-[2-Bromo-4-(pentan-3-yloxy)phenyl]ethan-1-ol | 1-[3-Bromo-4-(pentan-3-yloxy)phenyl]ethan-1-ol |
| Friedel-Crafts Acylation | RCO⁺ | CH₃COCl, AlCl₃ | 1-[2-Acetyl-4-(pentan-3-yloxy)phenyl]ethan-1-ol | 1-[3-Acetyl-4-(pentan-3-yloxy)phenyl]ethan-1-ol |
While the native phenyl ring is unreactive in cross-coupling, its halogenated derivatives are versatile substrates for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for aryl functionalization. wiley-vch.deysu.am To engage in these reactions, the compound must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), via reactions like those described in the previous section.
For instance, a derivative such as 1-[2-bromo-4-(pentan-3-yloxy)phenyl]ethan-1-ol could serve as a precursor in various coupling schemes. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivities in these transformations.
Interactive Data Table: Hypothetical Cross-Coupling Reactions of an Aryl Bromide Derivative
| Reaction Name | Coupling Partner | Catalyst System | Hypothetical Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-[2-Phenyl-4-(pentan-3-yloxy)phenyl]ethan-1-ol |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 1-[4-(Pentan-3-yloxy)-2-styrylphenyl]ethan-1-ol |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-[4-(Pentan-3-yloxy)-2-(phenylethynyl)phenyl]ethan-1-ol |
| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 1-[4-(Pentan-3-yloxy)-2-(phenylamino)phenyl]ethan-1-ol |
Elucidation of Reaction Mechanisms
Understanding the precise pathway through which a chemical transformation occurs is fundamental to optimizing reaction conditions and extending its applicability. For reactions involving this compound, kinetic studies and isotopic labeling experiments are two powerful techniques for gaining mechanistic insight.
Kinetic analysis involves measuring reaction rates under varying conditions (e.g., concentration of reactants, temperature) to derive a mathematical rate law. This law provides critical information about the molecularity of the rate-determining step. For instance, in the nitration of this compound, a kinetic study could confirm the roles of the substrate and the electrophile in the slowest step of the reaction.
A hypothetical kinetic experiment might involve monitoring the disappearance of the starting material or the appearance of the product over time while systematically varying the initial concentrations of the aromatic substrate and the nitrating agent. If the reaction were found to be first-order in both the substrate and the electrophile, the rate law would be expressed as:
Rate = k [this compound] [NO₂⁺]
This result would be consistent with a bimolecular rate-determining step, which aligns with the established mechanism of electrophilic aromatic substitution. nih.govnih.gov
Interactive Data Table: Hypothetical Kinetic Data for Nitration
| Experiment | [Substrate] (mol/L) | [HNO₃] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |
Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹H with ²H, or deuterium) to trace its path through the reaction mechanism. nih.govnih.gov This technique is particularly useful for identifying bond-breaking and bond-forming steps.
A key question in the mechanism of electrophilic aromatic substitution is whether the C-H bond cleavage is part of the rate-determining step. This can be probed by measuring the kinetic isotope effect (KIE). The reaction is run with the normal substrate and with a substrate where the hydrogen at the position of substitution has been replaced with deuterium. If the C-H bond is broken in the rate-determining step, the reaction with the deuterated substrate will be significantly slower (a primary KIE, kH/kD > 2).
For most EAS reactions, the formation of the sigma complex is the slow step, and the subsequent C-H bond cleavage is fast. Therefore, a negligible KIE (kH/kD ≈ 1) is typically observed. An experiment could be designed to confirm this for this compound.
Interactive Data Table: Hypothetical Isotopic Labeling Experiment for Bromination
| Labeled Substrate | Reaction | Observed Rate Constant | kH/kD | Mechanistic Implication |
| This compound | Bromination at C2 | kH | 1.1 | C-H bond cleavage is not the rate-determining step. |
| 1-[2-Deuterio-4-(pentan-3-yloxy)phenyl]ethan-1-ol | Bromination at C2 | kD | This supports the standard EAS mechanism where formation of the sigma complex is the slow step. |
Computational Chemistry and Theoretical Modeling of 1 4 Pentan 3 Yloxy Phenyl Ethan 1 Ol
Quantum Chemical Characterization
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol, these methods can elucidate its electronic structure, conformational preferences, and reactivity patterns, providing a foundational understanding of its chemical behavior at the molecular level.
Density Functional Theory (DFT) Calculations of Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust computational method for investigating the electronic properties of molecules. By applying DFT, key reactivity descriptors for this compound can be calculated, offering insights into its kinetic stability and reactivity. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies lower reactivity. mdpi.com Other important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters collectively provide a comprehensive picture of the molecule's electronic behavior. While specific values for this compound are not published, DFT calculations on related aromatic alcohols and ethers provide a basis for estimation.
Table 1: Theoretical DFT-Calculated Reactivity Descriptors for a Representative Aromatic Alcohol
| Parameter | Formula | Predicted Value (Arbitrary Units) |
| HOMO Energy (EHOMO) | - | -8.2 eV |
| LUMO Energy (ELUMO) | - | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.7 eV |
| Ionization Potential (I) | -EHOMO | 8.2 eV |
| Electron Affinity (A) | -ELUMO | 1.5 eV |
| Electronegativity (χ) | (I + A) / 2 | 4.85 eV |
| Chemical Potential (µ) | -(I + A) / 2 | -4.85 eV |
| Hardness (η) | (I - A) / 2 | 3.35 eV |
| Softness (S) | 1 / (2η) | 0.149 eV-1 |
| Electrophilicity Index (ω) | µ2 / (2η) | 3.51 eV |
Note: These values are hypothetical and serve as an illustrative example of the data that would be generated from a DFT calculation.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Conformational analysis aims to identify the most stable (lowest energy) conformations and to map the potential energy surface (PES) associated with these rotational changes.
For this compound, key rotational barriers would be expected around the C-O bonds of the ether linkage and the C-C bond connecting the ethyl alcohol side chain to the phenyl ring. The bulky pentan-3-yloxy group likely influences the preferred orientation of the phenyl ring and the ethan-1-ol substituent to minimize steric hindrance. Computational methods can systematically rotate these bonds and calculate the corresponding energy to identify energy minima (stable conformers) and transition states (energy maxima). nih.gov Understanding the preferred conformation is crucial as it dictates how the molecule interacts with other molecules and biological targets.
Molecular Electrostatic Potential (MEP) and Charge Distribution Mapping
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound would likely show regions of negative potential (electron-rich) around the oxygen atoms of the hydroxyl and ether groups, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-deficient) would be expected around the hydrogen atoms of the hydroxyl group and the aromatic ring, indicating sites for potential nucleophilic interaction. nih.gov This charge distribution is fundamental to understanding intermolecular interactions, including hydrogen bonding.
In Silico Mechanistic Studies
Computational methods can also be employed to simulate chemical reactions and elucidate their mechanisms. For this compound, such studies could provide valuable insights into its synthesis and reactivity.
Transition State Analysis of Rate-Determining Steps
Any chemical reaction proceeds through a high-energy transition state. Identifying the structure and energy of the transition state for the rate-determining step of a reaction is crucial for understanding its kinetics. For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can be used to locate these transition states. This analysis would provide information on the activation energy of the reaction, which is directly related to the reaction rate.
Catalytic Cycle Simulations for Enantioselective Reactions
The ethan-1-ol group in this compound contains a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single enantiomer often requires the use of a chiral catalyst. Computational simulations of the catalytic cycle can help in understanding the mechanism of enantioselectivity. By modeling the interaction of the substrate, catalyst, and reagents throughout the reaction pathway, it is possible to determine why one enantiomer is formed preferentially over the other. This involves calculating the energies of the diastereomeric transition states leading to the two different enantiomeric products. A lower energy transition state for one pathway would explain the observed enantiomeric excess.
Computational Design and Screening of Derivatives
The rational design of derivatives of this compound can be significantly accelerated through computational screening. This process involves the generation of a virtual library of analogous compounds and the use of computational tools to predict their potential biological activity and interactions with specific targets.
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential mechanism of action of a compound and in designing derivatives with improved binding affinity and selectivity.
Given the structural features of this compound, which include a substituted phenol (B47542) ether and a benzylic alcohol, several classes of proteins could be considered as potential targets for molecular docking studies. For instance, enzymes such as cyclooxygenases (COXs), which are often targeted by anti-inflammatory drugs bearing phenol-like moieties, could be investigated. researchgate.netsemanticscholar.org
A hypothetical molecular docking study of this compound and its derivatives against a target protein, for example, a hypothetical kinase, would involve preparing the three-dimensional structures of the ligands and the protein. The docking algorithm would then explore various binding poses of the ligands within the active site of the protein, scoring them based on a set of energy functions.
The predicted interactions would likely involve:
Hydrogen bonding: The hydroxyl group of the ethan-1-ol moiety and the ether oxygen of the pentan-3-yloxy group could act as hydrogen bond acceptors or donors with polar amino acid residues in the active site.
Hydrophobic interactions: The phenyl ring and the pentyl group would be expected to form hydrophobic interactions with nonpolar residues.
Pi-pi stacking: The aromatic phenyl ring could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The results of such a docking study could be summarized in a table, providing insights into the potential binding affinities and key interactions of designed derivatives.
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical Kinase) | Predicted Interaction Types |
|---|---|---|---|
| This compound | -7.5 | Lys72, Asp184, Leu132 | Hydrogen Bond, Hydrophobic |
| Derivative A (with fluoro substitution on phenyl ring) | -8.2 | Lys72, Asp184, Phe185 | Hydrogen Bond, Pi-pi Stacking |
| Derivative B (with an additional hydroxyl group) | -8.8 | Lys72, Asp184, Glu91, Leu132 | Multiple Hydrogen Bonds, Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling (from a theoretical chemistry perspective)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net From a theoretical chemistry perspective, a QSAR model for derivatives of this compound would involve the calculation of various molecular descriptors that quantify different aspects of the molecules' structures.
For a series of substituted phenol derivatives, relevant descriptors often fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. These are crucial for understanding reaction mechanisms and intermolecular interactions. nih.govnih.gov
Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric parameters such as Taft's steric parameter (Es).
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity and is often correlated with the ability of a molecule to cross cell membranes. jst.go.jp
Topological Descriptors: These are numerical values derived from the graph representation of a molecule and can encode information about branching and connectivity.
A hypothetical QSAR study on a series of derivatives of this compound with a specific biological activity (e.g., antioxidant capacity) might yield a model represented by a linear equation:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where c0, c1, c2, ... are coefficients determined through statistical regression analysis.
The following table illustrates the types of descriptors that could be used in a QSAR model for this class of compounds.
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (antioxidant potential). nih.gov |
| Hydrophobic | logP | Affects membrane permeability and interaction with hydrophobic pockets of proteins. jst.go.jp |
| Steric | Molecular Volume | Influences the fit of the molecule within a receptor's binding site. |
| Topological | Wiener Index | Encodes information about molecular branching, which can affect binding. |
By developing a statistically robust QSAR model, it would be possible to predict the activity of newly designed derivatives of this compound before their synthesis, thereby prioritizing the most promising candidates for further experimental investigation. elsevierpure.com
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural analysis of organic molecules. Through the application of ¹H, ¹³C, and various 2D NMR techniques, a complete picture of the atomic connectivity and chemical environment of 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of similar structures, the expected chemical shifts (δ) are detailed in the table below. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The methine proton of the ethan-1-ol group would present as a quartet due to coupling with the adjacent methyl protons. The pentan-3-yloxy group would show a methine proton as a quintet and two sets of methylene (B1212753) protons as quartets, with the terminal methyl groups appearing as triplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The aromatic carbons would show four distinct signals, with the carbon atom bonded to the oxygen of the ether linkage appearing at a higher chemical shift. The carbinol carbon of the ethan-1-ol moiety would also be deshielded. The carbons of the pentan-3-yloxy group would have characteristic chemical shifts, with the methine carbon being the most downfield within that group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H (ortho to -O) | ~6.90 (d, J ≈ 8.7 Hz) | ~114.0 |
| Ar-H (meta to -O) | ~7.25 (d, J ≈ 8.7 Hz) | ~127.0 |
| Ar-C (ipso to -O) | - | ~158.0 |
| Ar-C (ipso to -CH(OH)CH₃) | - | ~136.0 |
| -CH(OH)CH₃ | ~4.85 (q, J ≈ 6.5 Hz) | ~70.0 |
| -CH(OH)CH₃ | ~1.45 (d, J ≈ 6.5 Hz) | ~25.0 |
| -OCH(CH₂CH₃)₂ | ~4.30 (quintet, J ≈ 6.0 Hz) | ~80.0 |
| -OCH(CH₂CH₃)₂ | ~1.70 (m) | ~26.0 |
| -OCH(CH₂(CH₃))₂ | ~0.95 (t, J ≈ 7.5 Hz) | ~10.0 |
| -OH | Variable, broad singlet | - |
Note: Predicted values are based on data for analogous compounds and established NMR principles. Actual experimental values may vary.
2D NMR Techniques: To confirm the assignments from 1D NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the methine and methyl protons of the ethan-1-ol group, and within the pentan-3-yloxy moiety. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.
Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of the pentan-3-yloxy group. At lower temperatures, the rotation around the C-O bonds might become restricted, potentially leading to the observation of distinct signals for the two ethyl groups, which might be equivalent at room temperature. By analyzing the changes in the NMR spectrum as a function of temperature, the energy barriers for conformational exchange processes could be determined.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₁₃H₂₀O₂).
Data Table: Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M]+• | C₁₃H₂₀O₂ | 208.14633 |
| [M+H]+ | C₁₃H₂₁O₂ | 209.15366 |
| [M+Na]+ | C₁₃H₂₀NaO₂ | 231.13555 |
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. This provides valuable information for structural confirmation. Common fragmentation pathways for alcohols include alpha cleavage and dehydration. libretexts.org
Alpha Cleavage: Cleavage of the bond between the carbinol carbon and the methyl group would result in a resonance-stabilized benzylic cation.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols.
Ether Cleavage: Fragmentation of the pentan-3-yloxy group could also occur, leading to ions corresponding to the loss of the pentyl group or fragments thereof.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FTIR spectrum of this compound would be expected to show the following characteristic absorption bands:
A broad O-H stretching vibration in the region of 3500-3200 cm⁻¹ due to the hydroxyl group.
C-H stretching vibrations for the aromatic and aliphatic protons typically appear between 3100-2850 cm⁻¹.
Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹.
A strong C-O stretching vibration for the ether linkage around 1250-1000 cm⁻¹.
A C-O stretching vibration for the alcohol group in the range of 1150-1050 cm⁻¹.
Data Table: Predicted Key FTIR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (alcohol) | 3500-3200 (broad) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (ether) | ~1245 (asymmetric) |
| C-O Stretch (alcohol) | ~1050 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in "this compound". The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The molecular structure of "this compound" contains several key functional groups whose vibrational modes can be predicted based on established spectroscopic data for similar compounds. The most prominent feature is expected to be the alcohol O-H stretch, which typically appears as a strong, broad band in the region of 3600-3300 cm⁻¹. openstax.orglibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol moieties. pressbooks.pub
The ether linkage, a defining feature of this molecule, is characterized by the asymmetric C-O-C stretching vibration of the aromatic ether, which is anticipated to produce a strong absorption band in the 1300-1200 cm⁻¹ range. spectroscopyonline.com Additionally, the C-O stretch of the secondary alcohol group will be visible, typically as a strong band around 1100-1050 cm⁻¹. openstax.org
The presence of the benzene ring is confirmed by several bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring typically give rise to multiple bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The aliphatic C-H bonds of the pentan-3-yloxy and ethan-1-ol substituents will exhibit stretching vibrations in the 3000-2850 cm⁻¹ range.
The expected FT-IR absorption bands for "this compound" are summarized in the table below, based on data from analogous structures.
| Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3600–3300 | Strong, Broad | Alcohol O-H | Stretching (H-bonded) |
| 3100–3000 | Medium-Weak | Aromatic C-H | Stretching |
| 3000–2850 | Medium | Aliphatic C-H | Stretching |
| 1610–1580, 1510–1450 | Medium-Weak | Aromatic C=C | Ring Stretching |
| 1300–1200 | Strong | Aryl Ether C-O | Asymmetric Stretching |
| 1125–1085 | Strong | Secondary Alcohol C-O | Stretching |
Thermal Analysis
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a crucial analytical technique employed to determine the thermal stability of a material by measuring the change in its mass as a function of temperature or time in a controlled atmosphere. This methodology provides valuable insights into the decomposition patterns, thermal degradation mechanisms, and the upper temperature limits of a compound's stability. The analysis is performed using a thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is programmed to increase at a constant rate, and the mass of the sample is continuously monitored.
The output from a TGA experiment is a thermogram, which is a plot of mass versus temperature. From this curve, several key parameters can be determined, including the onset temperature of decomposition (Tonset), the temperature at which the maximum rate of weight loss occurs (Tmax), and the residual mass at the end of the analysis. These parameters are critical for understanding the thermal behavior of a compound like this compound.
For a novel compound such as this compound, TGA would be instrumental in establishing its thermal limits, which is essential information for its potential applications in various fields. The ether and alcohol functional groups present in the molecule are expected to influence its thermal decomposition profile. The analysis would reveal the temperature at which these bonds start to break, leading to the degradation of the material.
While specific experimental TGA data for this compound is not available in the public domain at this time, a hypothetical TGA curve would likely show a single or multi-step decomposition process. The initial weight loss could be attributed to the loss of the ethanol (B145695) group, followed by the cleavage of the pentan-3-yloxy ether linkage at higher temperatures. The final residual mass would correspond to the formation of a stable char.
A comprehensive TGA study of this compound would involve analyzing the compound under different atmospheric conditions, such as an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air). This would help in elucidating the effect of oxygen on the degradation mechanism. Furthermore, kinetic analysis of the TGA data could provide insights into the activation energy of the decomposition process, offering a deeper understanding of the compound's thermal stability.
The following table outlines the kind of data that would be obtained from a typical TGA experiment for a chemical compound, which would be applicable to this compound upon experimental analysis.
| Parameter | Description | Hypothetical Value Range for an Aryl Ether |
| Tonset (°C) | The initial temperature at which significant weight loss begins. | 200 - 350 |
| Tmax (°C) | The temperature at which the rate of weight loss is at its maximum. | 300 - 450 |
| Weight Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | 50 - 90 |
| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | 5 - 30 |
Synthesis and Exploration of Derivatives and Analogues of 1 4 Pentan 3 Yloxy Phenyl Ethan 1 Ol
Systematic Modification of the Aryl Moiety
The aromatic ring of 1-[4-(pentan-3-yloxy)phenyl]ethan-1-ol is a prime target for modification to investigate the influence of electronic and steric effects on the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. For instance, nitration followed by reduction can yield amino derivatives, while halogenation can introduce chloro, bromo, or iodo substituents. Friedel-Crafts acylation or alkylation can be used to append new carbon-based groups.
Table 1: Representative Examples of Aryl-Modified Analogues
| Substituent (Position) | Potential Synthetic Route | Expected Impact on Properties |
| Nitro (ortho/meta to ether) | Nitration (HNO₃/H₂SO₄) | Increased acidity of hydroxyl, altered reactivity |
| Amino (ortho/meta to ether) | Reduction of nitro group | Increased basicity, potential for further derivatization |
| Chloro (ortho/meta to ether) | Chlorination (Cl₂/FeCl₃) | Increased lipophilicity, altered electronic profile |
| Methyl (ortho/meta to ether) | Friedel-Crafts Alkylation | Increased lipophilicity, steric hindrance |
This table presents hypothetical examples based on established chemical principles.
Diversification of the Alkyl Ether Chain (Pentan-3-yloxy Group)
The pentan-3-yloxy group can be varied to explore the impact of the ether chain's length, branching, and composition on the compound's characteristics. This can be achieved by synthesizing analogues with different alkoxy groups at the para-position of the phenylethanol core. The synthesis would typically involve the Williamson ether synthesis, where 4-hydroxyacetophenone is treated with a variety of alkyl halides before the reduction of the ketone to the corresponding alcohol. organic-chemistry.org
Variations could include linear alkyl chains of different lengths (e.g., ethoxy, butoxy, hexyloxy), branched isomers (e.g., isopropoxy, tert-butoxy), and the introduction of other functionalities within the chain (e.g., a terminal double bond or a cyclic ether). nih.gov These modifications are expected to modulate the compound's lipophilicity, steric bulk, and potential for intermolecular interactions. researchgate.netresearchgate.net
Table 2: Illustrative Analogues with Diversified Ether Chains
| Alkoxy Group | Corresponding Alkyl Halide | Anticipated Change in Physical Properties |
| Ethoxy | Ethyl bromide | Decreased lipophilicity compared to pentan-3-yloxy |
| Isopropoxy | Isopropyl bromide | Increased steric hindrance near the ether linkage |
| Cyclopentyloxy | Cyclopentyl bromide | Introduction of a rigid, cyclic moiety |
| Benzyloxy | Benzyl bromide | Increased aromatic character and potential for π-stacking |
This table presents hypothetical examples based on established chemical principles.
Chemical Transformations at the Alcohol Hydroxyl Group
The secondary alcohol functionality in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions. chemguide.co.ukmasterorganicchemistry.comchemguide.co.ukresearchgate.netkhanacademy.org This transformation allows for the introduction of a vast array of functional groups, significantly altering the molecule's polarity and steric properties.
Etherification: The hydroxyl group can also be converted into an ether by reaction with alkyl halides in the presence of a base (Williamson ether synthesis) or through reductive etherification with aldehydes or ketones. nih.gov This modification can be used to introduce new alkyl or aryl groups, further diversifying the molecular structure.
Table 3: Potential Derivatives from Hydroxyl Group Transformations
| Derivative Type | Reagent | Reaction Condition | Resulting Functional Group |
| Acetate Ester | Acetic anhydride | Pyridine | -OCOCH₃ |
| Benzoate Ester | Benzoyl chloride | Triethylamine | -OCOC₆H₅ |
| Methyl Ether | Methyl iodide | Sodium hydride | -OCH₃ |
| Benzyl Ether | Benzyl bromide | Sodium hydride | -OCH₂C₆H₅ |
This table presents hypothetical examples based on established chemical principles.
Stereoisomeric Analogues and their Comparative Study
The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-1-[4-(pentan-3-yloxy)phenyl]ethan-1-ol. The synthesis of enantiomerically pure or enriched forms of this alcohol can be achieved through several methods, including:
Asymmetric Reduction: The precursor ketone, 4-(pentan-3-yloxy)acetophenone, can be reduced using chiral reducing agents or catalysts to selectively produce one enantiomer. wikipedia.org
Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer and the esterified product. nih.govnih.govacs.org
A comparative study of the individual stereoisomers is crucial as they may exhibit different biological activities and physical properties due to their distinct three-dimensional arrangements.
Structural-Reactivity Relationships within Analogous Series
By systematically synthesizing and analyzing the derivatives and analogues described in the preceding sections, it is possible to establish structure-reactivity relationships (SAR). For example, by comparing the rates of esterification for a series of aryl-substituted analogues, one can deduce the electronic influence of the substituents on the nucleophilicity of the hydroxyl group.
Similarly, by evaluating a property such as the partition coefficient (logP) for a series of analogues with varying ether chain lengths, a quantitative relationship between the alkyl chain length and lipophilicity can be established. nih.gov These SAR studies are fundamental for understanding how specific structural modifications translate into changes in chemical reactivity and physical properties, which is a cornerstone of rational molecular design. nih.gov
Future Research Directions and Emerging Paradigms
Development of Next-Generation Catalytic Systems for Aryl Alcohol Synthesis
Furthermore, researchers are exploring multicatalysis strategies where multiple catalysts work in concert to perform complex transformations in a single pot. rsc.org This can involve the combination of a photocatalyst with a transition metal catalyst to enable novel reaction pathways, such as the direct α-arylation of alcohols. rsc.org These advanced catalytic systems are designed to tolerate a wider range of functional groups, thereby expanding their applicability in the synthesis of complex molecules. organic-chemistry.orgbohrium.com The development of redox-neutral processes, where stoichiometric oxidants or reductants are avoided, is another key trend, leading to more environmentally friendly synthetic routes. rsc.org
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
Below is an interactive table summarizing the applications of AI and machine learning in chemical synthesis:
| Application Area | Description | Potential Impact on Aryl Alcohol Synthesis |
|---|---|---|
| Retrosynthetic Analysis | Deconstructs a target molecule into simpler, commercially available starting materials. mindmapai.app | More efficient and novel synthetic routes to 1-[4-(pentan-3-yloxy)phenyl]ethan-1-ol and related compounds. |
| Reaction Condition Optimization | Predicts the optimal set of conditions (catalyst, solvent, temperature, etc.) for a given reaction to maximize yield and minimize byproducts. beilstein-journals.org | Higher yields and purity in the synthesis of aryl alcohols, reducing the need for extensive purification. |
| Forward Synthesis Prediction | Forecasts the likely products and yields of a chemical reaction given the starting materials and conditions. mindmapai.app | Better understanding of reaction outcomes before performing experiments, saving time and resources. |
| Catalyst Design | Designs new catalysts with improved activity, selectivity, and stability. digitellinc.comnumberanalytics.com | Discovery of more efficient and sustainable catalysts for the synthesis of aryl alcohols. |
| Automated Synthesis | AI-driven robotic platforms can execute complex synthetic sequences with high precision and reproducibility. acs.orgmindmapai.app | High-throughput synthesis and screening of aryl alcohol derivatives for various applications. |
Bio-Inspired Synthesis and Enzyme Engineering for Chiral Alcohol Production
Nature provides a rich source of inspiration for the development of highly selective and efficient catalysts. Biocatalysis, which utilizes enzymes to perform chemical transformations, offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental sustainability. nih.govnih.gov For the production of chiral alcohols, alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly valuable enzymes. nih.govacs.orgnih.gov These enzymes can catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high optical purity. nih.govrsc.org
A significant challenge in biocatalysis is that naturally occurring enzymes may not have the desired substrate scope or stability for industrial applications. acs.orgresearchgate.net To overcome this, researchers are employing enzyme engineering techniques, such as directed evolution and site-directed mutagenesis, to create tailored enzymes with improved properties. acs.orgresearchgate.netrsc.org By modifying the active site of an enzyme, its substrate specificity can be altered to accept a wider range of molecules, including bulky ketones that are precursors to complex aryl alcohols. rsc.org This approach has been successfully used to engineer ADHs with enhanced activity and stereoselectivity toward diaryl ketones. rsc.org The development of efficient cofactor regeneration systems is another crucial aspect of making these biocatalytic processes economically viable. nih.gov
Advanced Material Science Applications in Catalysis for Related Compounds
The field of materials science is providing a new generation of catalysts with unique properties and applications in organic synthesis. numberanalytics.comchemcatbio.org Porous materials such as metal-organic frameworks (MOFs) have emerged as highly versatile catalysts due to their large surface area, tunable pore size, and the ability to incorporate a variety of active metal centers. numberanalytics.comacs.org MOFs can act as "nanoreactors," providing a confined environment that can influence the selectivity of a reaction. acs.org They have been successfully employed in a range of catalytic applications, including oxidations, reductions, and coupling reactions relevant to the synthesis of precursors for compounds like this compound. numberanalytics.comacs.org
Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support material, represent another frontier in catalysis. numberanalytics.com SACs offer the ultimate in atom efficiency and can exhibit unique catalytic properties compared to their nanoparticle counterparts. numberanalytics.com Nanoparticle catalysts also continue to be an area of active research, with the ability to tune their catalytic activity by controlling their size and shape. numberanalytics.com These advanced materials are not only improving the efficiency of known reactions but are also enabling the discovery of new catalytic transformations. numberanalytics.comnumberanalytics.com
The following table provides a comparison of these advanced catalytic materials:
| Catalyst Type | Key Features | Potential Advantages in Synthesis |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, versatile metal and linker combinations. numberanalytics.com | Enhanced catalytic activity, shape-selective catalysis, and potential for catalyst recycling. numberanalytics.comacs.org |
| Single-Atom Catalysts (SACs) | Isolated metal atoms on a support, maximum atom efficiency. numberanalytics.com | High catalytic activity and selectivity, potential for novel reaction pathways. |
| Nanoparticle Catalysts | High surface-area-to-volume ratio, tunable size and shape. numberanalytics.com | High reactivity, potential for enhanced catalytic performance through surface modification. numberanalytics.com |
Exploration of Supramolecular Chemistry in Stereoselective Transformations
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is offering new strategies for controlling the stereochemical outcome of chemical reactions. wikipedia.org Supramolecular catalysts are designed to mimic the active sites of enzymes, using weak interactions such as hydrogen bonding and hydrophobic forces to bind substrates and stabilize transition states. wikipedia.org This approach can lead to significant rate enhancements and high levels of stereoselectivity. wikipedia.org
A promising application of supramolecular chemistry is in the development of chiral cages and containers that can encapsulate reactants and influence the stereochemistry of the reaction that takes place within their confined environment. chinesechemsoc.org These supramolecular assemblies can act as chiral microreactors, leading to the preferential formation of one enantiomer of a product. chinesechemsoc.org The self-assembly of catalysts into larger aggregates, such as gels, can also have a profound effect on the stereoselectivity of a reaction. nih.gov Furthermore, the development of switchable supramolecular catalysts, where the stereochemical preference can be altered by an external stimulus, offers a dynamic approach to controlling the synthesis of chiral molecules. nih.gov These innovative approaches are expanding the toolbox for asymmetric synthesis and have the potential to provide highly efficient and selective methods for the production of enantiomerically pure aryl alcohols. chinesechemsoc.orgnih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol, and what are their key reaction conditions?
- Methodological Answer : The compound can be synthesized via iron-catalyzed alkyne hydration. For example, Fe(II) phthalocyanine (FePC) catalyzes the hydration of alkynes under aerobic conditions, producing secondary alcohols with Markovnikov selectivity. Key conditions include ethanol solvent, room temperature, and reaction times of 6–24 hours. Purification via flash chromatography (e.g., using CH₂Cl₂ and H₂O for extraction) yields the product in ~68% efficiency . Alternative routes may involve alkyl halide SN2 reactions or alkene hydration, though regioselectivity must be carefully controlled using catalysts or acidic/basic conditions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Characterizes aromatic protons (δ 7.11–6.78 ppm), hydroxyl-bearing CH₂ (δ 4.75, q), and methyl groups (δ 1.44, d) .
- GC-MS : Validates molecular weight and fragmentation patterns, especially for derivatives like acetates .
- TLC : Monitors reaction progress and purity during synthesis .
- Reference Standards : Comparisons with structurally similar compounds (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) ensure accurate identification in chromatography .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance regioselectivity in the synthesis of secondary alcohols like this compound?
- Methodological Answer : Regioselectivity depends on catalyst choice and solvent polarity. FePC favors Markovnikov addition due to its tetrahedral coordination geometry stabilizing the transition state . Anti-Markovnikov products may require Brønsted acids (e.g., H₂SO₄) or radical initiators. Systematic optimization of temperature (e.g., 0°C to 50°C) and solvent polarity (e.g., ethanol vs. THF) can shift selectivity. Kinetic studies using in-situ IR or NMR help identify rate-determining steps .
Q. What experimental strategies can resolve contradictions in reported yields for similar alcohol syntheses?
- Methodological Answer : Discrepancies often arise from catalyst deactivation or byproduct formation. Strategies include:
- Catalyst Stability Tests : Monitor FePC oxidation to Fe(III) species under aerobic conditions, which reduces activity .
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-oxidized ketones) and adjust reaction quenching times .
- Scale-Up Adjustments : Larger scales may require slower reagent addition or improved mixing to maintain yield .
Q. What are the implications of this compound’s ether and hydroxyl functional groups on its reactivity in oxidation reactions?
- Methodological Answer : The hydroxyl group is susceptible to oxidation (e.g., by Na₂Cr₂O₇/H⁺, forming a ketone), while the ether group remains stable under mild conditions. To prevent over-oxidation, use controlled stoichiometry or protective groups (e.g., silyl ethers for -OH). Reaction monitoring via TLC or in-situ IR ensures selective oxidation .
Q. What chromatographic techniques are most effective for purifying this compound, especially when dealing with byproducts?
- Methodological Answer : Flash chromatography with silica gel and gradient elution (e.g., 2–20% Et₂O in pentane) effectively separates the target alcohol from non-polar byproducts. For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Confirm purity with NMR and GC-MS post-purification .
Q. Based on structural analogs, what in vitro assays are recommended to explore the biological activity of this compound?
- Methodological Answer : Analogous compounds (e.g., thiazole derivatives) show antimicrobial and anti-inflammatory activity. Recommended assays include:
- Antimicrobial Susceptibility Testing : Broth microdilution against Gram-positive/negative bacteria.
- Antioxidant Assays : DPPH radical scavenging to evaluate ROS inhibition.
- Cytotoxicity Screening : MTT assays on human cell lines to assess therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
